molecular formula C22H25N3O3 B258141 (3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE

(3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B258141
M. Wt: 379.5 g/mol
InChI Key: ZSIIVRYIAXJHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C22H25N3O3. This compound features a combination of a dimethoxyphenyl group, an indolylmethyl group, and a piperazinylmethanone group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the attachment of the dimethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone
  • (3,5-Dimethoxy-phenyl)-[4-(1H-indol-2-ylmethyl)-piperazin-1-yl]-methanone
  • (3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperidin-1-yl]-methanone

Uniqueness

The unique combination of functional groups in (3,5-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE gives it distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O3/c1-27-18-11-16(12-19(13-18)28-2)22(26)25-9-7-24(8-10-25)15-17-14-23-21-6-4-3-5-20(17)21/h3-6,11-14,23H,7-10,15H2,1-2H3

InChI Key

ZSIIVRYIAXJHAJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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